molecular formula C31H35N5O2S B12415850 Axl-IN-5

Axl-IN-5

Cat. No.: B12415850
M. Wt: 541.7 g/mol
InChI Key: XHASWIXJEPTTSJ-SANMLTNESA-N
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Description

Axl-IN-5 is a small molecule inhibitor targeting the AXL receptor tyrosine kinase, which is part of the TAM family of receptors (Tyro3, AXL, and Mer). This compound has gained attention due to its potential therapeutic applications, particularly in cancer treatment, where AXL plays a crucial role in tumor growth, metastasis, and drug resistance .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Axl-IN-5 typically involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The process often starts with the preparation of a core scaffold, followed by functional group modifications to introduce the desired substituents. Common reagents used in these reactions include various halogenating agents, coupling reagents, and catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes scaling up the reactions, optimizing reaction conditions such as temperature and pressure, and employing continuous flow techniques to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

Axl-IN-5 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as halogens or alkyl groups .

Mechanism of Action

Axl-IN-5 exerts its effects by inhibiting the AXL receptor tyrosine kinase. The mechanism involves binding to the ATP-binding site of the receptor, preventing its autophosphorylation and subsequent activation of downstream signaling pathways. This inhibition disrupts processes such as cell proliferation, migration, and survival, which are critical for tumor growth and metastasis .

Comparison with Similar Compounds

Axl-IN-5 is compared with other AXL inhibitors such as bemcentinib and sitravatinib. While all these compounds target the AXL receptor, this compound is noted for its high selectivity and potency. Unlike some other inhibitors, this compound shows minimal off-target effects on related kinases such as Mer and Tyro3, making it a more specific and potentially safer therapeutic option .

List of Similar Compounds

Properties

Molecular Formula

C31H35N5O2S

Molecular Weight

541.7 g/mol

IUPAC Name

N,N-dimethyl-2-[2-[[(7S)-7-pyrrolidin-1-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl]amino]quinazolin-8-yl]benzenesulfonamide

InChI

InChI=1S/C31H35N5O2S/c1-35(2)39(37,38)29-11-4-3-9-27(29)28-10-7-8-24-21-32-31(34-30(24)28)33-25-15-12-22-13-16-26(17-14-23(22)20-25)36-18-5-6-19-36/h3-4,7-12,15,20-21,26H,5-6,13-14,16-19H2,1-2H3,(H,32,33,34)/t26-/m0/s1

InChI Key

XHASWIXJEPTTSJ-SANMLTNESA-N

Isomeric SMILES

CN(C)S(=O)(=O)C1=CC=CC=C1C2=CC=CC3=CN=C(N=C32)NC4=CC5=C(CC[C@@H](CC5)N6CCCC6)C=C4

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC=C1C2=CC=CC3=CN=C(N=C32)NC4=CC5=C(CCC(CC5)N6CCCC6)C=C4

Origin of Product

United States

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